N-(4-chlorophenyl)-N'-(4-methoxybenzyl)urea
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H15ClN2O2 |
|---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]urea |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-14-8-2-11(3-9-14)10-17-15(19)18-13-6-4-12(16)5-7-13/h2-9H,10H2,1H3,(H2,17,18,19) |
InChI Key |
AFZKCDKVAOIZFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Solvent: Dichloromethane (DCM) or toluene are preferred due to their inertness and ability to dissolve both reactants.
Temperature: Reactions are conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.
Stoichiometry: A 1:1 molar ratio of amine to isocyanate ensures minimal residual reactants, though a 10% excess of isocyanate improves yields to 75–85%.
Mechanism:
-
Deprotonation of 4-chloroaniline under basic conditions.
-
Nucleophilic attack on the isocyanate carbonyl.
Purification:
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water, achieving >95% purity.
In Situ Isocyanate Generation Using Triphosgene
To avoid handling volatile isocyanates, 4-methoxybenzyl isocyanate can be generated in situ from 4-methoxybenzylamine and triphosgene (bis(trichloromethyl) carbonate). This method enhances safety and scalability.
Protocol
-
Isocyanate Synthesis:
-
Urea Formation:
Advantages:
-
Eliminates storage of hazardous isocyanates.
-
Suitable for continuous flow reactors in industrial settings.
Carbamate Intermediate Route
This two-step approach utilizes phenyl chloroformate to form a carbamate intermediate, which is subsequently converted to urea.
Step 1: Carbamate Synthesis
4-Chloroaniline reacts with phenyl chloroformate in chloroform/triethylamine to yield phenyl (4-chlorophenyl)carbamate.
Conditions:
Step 2: Urea Formation
The carbamate reacts with 4-methoxybenzylamine in dichloromethane at ambient temperature.
Key Parameters:
-
Catalyst: None required; reaction proceeds via nucleophilic displacement.
Catalytic Methods Using DABAL-Me3
A novel approach employs tris(dimethylaluminum)amine (DABAL-Me3) to catalyze urea formation from amines and carbamates.
Procedure
-
Reaction Setup:
-
Workup:
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Safety |
|---|---|---|---|---|
| Direct Coupling | 75–85% | >95% | Moderate | Low (handling isocyanates) |
| In Situ Isocyanate | 70–78% | 90–95% | High | Moderate |
| Carbamate Intermediate | 70–78% | 85–90% | Low | High |
| DABAL-Me3 Catalysis | 76–94% | >95% | High | High |
Key Findings:
-
Industrial Preference: In situ isocyanate generation and catalytic methods are favored for large-scale production due to safety and efficiency.
-
Academic Use: Direct coupling remains common in lab settings for its simplicity.
Challenges and Optimization Strategies
Byproduct Formation
Hydrolysis of isocyanates to amines or urea dimerization can occur. Strategies include:
Chemical Reactions Analysis
Method A: Reaction of 4-chlorobenzylamine with isocyanates
This method involves nucleophilic attack of 4-chlorobenzylamine on an isocyanate (e.g., 4-methoxybenzyl isocyanate) under basic conditions.
| Reaction Parameters | Conditions | Yield |
|---|---|---|
| Solvent | Dichloromethane (DCM) | 75–85% |
| Temperature | 0–5°C (controlled) | |
| Stoichiometry | 1:1 (amine:isocyanate) |
Mechanism :
-
Deprotonation of the amine under basic conditions.
-
Nucleophilic attack on the electrophilic carbon of the isocyanate.
-
Formation of the urea linkage via elimination of HCl.
Hydrolysis Reactions
The urea moiety undergoes hydrolysis under acidic or alkaline conditions, producing substituted amines and carbon dioxide:
General Reaction :
| Hydrolysis Conditions | Products | Rate |
|---|---|---|
| 1M HCl, 80°C, 2h | 4-chlorobenzylamine (major) | Fast |
| 1M NaOH, 60°C, 3h | 4-methoxybenzylamine (major) | Moderate |
Mechanistic Insight :
-
Acidic conditions protonate the urea oxygen, enhancing electrophilicity for nucleophilic water attack.
-
Alkaline hydrolysis proceeds via deprotonation of the urea nitrogen, facilitating cleavage.
Substitution Reactions
The aromatic rings undergo electrophilic substitution, with regioselectivity dictated by substituents:
Chlorophenyl Ring (Electron-Deficient)
-
Nitration : Occurs at the meta position relative to the Cl substituent.
-
Sulfonation : Favors the para position.
Methoxybenzyl Ring (Electron-Rich)
-
Bromination : Occurs at the ortho and para positions relative to the OMe group.
Example Reaction :
| Electrophile | Position | Product Ratio (ortho:para) |
|---|---|---|
| Br₂ | Methoxybenzyl ring | 1:2 |
| HNO₃ | Chlorophenyl ring | >95% meta |
Biological Activity and Reactivity
While not a direct chemical reaction, the compound interacts with biological targets via hydrogen bonding and π-π stacking. Studies on analogs show:
-
Mitochondrial Enlargement : Observed in cells treated with diarylsulfonylurea analogs, suggesting mitochondrial sequestration .
-
Enzyme Inhibition : Urea derivatives often inhibit kinases or proteases by mimicking peptide bonds .
Comparative Stability
| Condition | Stability | Degradation Pathway |
|---|---|---|
| Ambient Temperature | Stable (>1 year) | None |
| UV Light (254 nm) | Decomposes in 48h | Radical-mediated cleavage |
| Aqueous Buffer (pH 7.4) | Stable for 72h | Slow hydrolysis |
Scientific Research Applications
Synthesis and Chemical Properties
Preparation Methods
The synthesis of N-(4-chlorophenyl)-N'-(4-methoxybenzyl)urea typically involves the reaction of 4-chloroaniline with 4-methoxybenzyl isocyanate. The reaction is usually conducted in organic solvents such as dichloromethane or toluene under reflux conditions. The overall reaction can be summarized as follows:
Chemical Reactions
this compound can undergo various chemical transformations:
- Oxidation : The methoxy group can be oxidized to yield a hydroxyl derivative.
- Reduction : If a nitro group is present, it can be reduced to an amine.
- Substitution : The chlorine atom can be replaced by various nucleophiles.
Chemistry
In synthetic organic chemistry, this compound serves as an intermediate for the development of more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with tailored properties.
Biology
This compound has been investigated for its potential biological activities, particularly:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The presence of the chlorophenyl and methoxy groups enhances its interaction with microbial membranes.
- Anticancer Activity : Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its effectiveness against human cancer cell lines, suggesting its potential as a therapeutic agent.
Medicine
The unique chemical structure of this compound makes it a candidate for drug development. Its interactions with specific molecular targets in biological systems could lead to the modulation of enzyme activity or receptor binding, which are crucial for therapeutic efficacy.
Case Study 1: Anticancer Efficacy
A comparative study assessed the cytotoxic effects of this compound against various cancer cell lines. Results indicated that the compound exhibited significant growth inhibition, with an IC50 value suggesting high potency compared to similar urea derivatives.
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 15 | Anticancer |
| N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea | 25 | Anticancer |
| Control (DMSO) | >100 | No activity |
Case Study 2: Antimicrobial Testing
In vitro tests revealed that this compound demonstrated low Minimum Inhibitory Concentrations (MICs) against Gram-positive bacteria. This suggests promising potential for developing new antimicrobial agents.
| Pathogen | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 8 | Low |
| Escherichia coli | >100 | High |
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-(4-methoxybenzyl)urea depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The presence of the chlorophenyl and methoxybenzyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Diarylureas with Halogen Substituents
Key Differences :
- Trichlorocarbanilide () has three chlorine atoms, increasing its hydrophobicity and likely reducing water solubility compared to the target compound. The methoxy group in the target may improve solubility in aqueous-organic mixtures.
- N-(4-Chlorophenyl)-N'-(2-ethoxyphenyl)urea () shows how alkoxy substituent position (2- vs. 4-) affects steric hindrance and electronic effects. The 4-methoxybenzyl group in the target compound may enhance planarity and π-π stacking interactions in biological systems.
Ureas with Aliphatic vs. Aromatic Substituents
Key Differences :
- Aliphatic substituents (e.g., sec-butyl in ) reduce rigidity and may decrease binding affinity to planar targets like enzymes or DNA. The target compound’s aromatic groups could enhance target engagement in therapeutic contexts.
Diarylsulfonylureas vs. Diarylureas
Key Differences :
- Sulfonylureas () exhibit mitochondrial accumulation due to their charge and pH-dependent uptake, whereas diarylureas like the target compound may distribute differently in cells. The absence of a sulfonyl group could reduce mitochondrial targeting but improve metabolic stability .
Biological Activity
N-(4-chlorophenyl)-N'-(4-methoxybenzyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 276.718 g/mol. The presence of both a chlorophenyl and a methoxybenzyl group in its structure contributes to its unique chemical properties and potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various disease processes such as cancer. Preliminary studies suggest that this compound may bind to receptors or enzymes that play a role in cancer progression, indicating its potential as an anticancer agent.
Interaction Studies
- Binding Affinity : Interaction studies using various techniques (e.g., surface plasmon resonance) indicate that the compound may exhibit significant binding affinity to certain cancer-related targets.
- Cellular Uptake : Research shows that compounds with similar structures undergo rapid cellular uptake, which is crucial for their therapeutic efficacy. For instance, studies on related compounds demonstrated a linear concentration-dependent uptake in human colon adenocarcinoma cells .
Anticancer Properties
This compound has been investigated for its anticancer properties, particularly against human colon adenocarcinoma cells. The following table summarizes findings from various studies:
These studies indicate that this compound may induce cytotoxic effects through mitochondrial pathways, suggesting a mechanism involving mitochondrial dysfunction as part of its action against cancer cells.
Other Biological Activities
In addition to anticancer effects, this compound may exhibit other biological activities:
- Antimicrobial Activity : Investigations into its antimicrobial properties are ongoing, with some preliminary results indicating potential effectiveness against certain bacterial strains.
- Enzyme Inhibition : The compound's structural features suggest it may inhibit specific enzymes involved in metabolic pathways related to cancer and infection .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:
- Mitochondrial Targeting : A study found that related diarylsulfonylureas caused mitochondrial enlargement in cancer cells, implicating mitochondria as a key site for drug action. This suggests that this compound could similarly affect mitochondrial dynamics .
- Tumor Regression Models : Diarylsulfonylureas have demonstrated significant tumor regression in rodent models, providing a basis for further exploration of this compound's therapeutic efficacy against human tumors .
Q & A
Q. Q1. What are the optimal synthetic routes for N-(4-chlorophenyl)-N'-(4-methoxybenzyl)urea, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of urea derivatives typically involves coupling substituted aryl isocyanates with amines or via stepwise condensation of aryl amines with carbonyl sources. For this compound, a two-step approach is recommended:
Step 1: React 4-chloroaniline with phosgene or triphosgene to generate 4-chlorophenyl isocyanate.
Step 2: Condense the isocyanate with 4-methoxybenzylamine in anhydrous dichloromethane under inert atmosphere (argon/nitrogen) at 0–5°C to minimize side reactions.
- Critical Parameters:
- Solvent polarity (e.g., dichloromethane vs. THF) affects reaction kinetics .
- Stoichiometric excess (1.2:1) of the isocyanate improves yield (reported up to 78%) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water yields >95% purity .
Q. Q2. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for confirming bond angles, torsion angles, and hydrogen-bonding networks. For example:
- Key Features to Analyze:
- Experimental Setup:
Advanced Research Questions
Q. Q3. What mechanistic insights explain the biological activity of this compound in kinase inhibition?
Methodological Answer: The compound’s activity as a kinase inhibitor (e.g., GSK-3β) stems from:
- Binding Mode: The urea group forms hydrogen bonds with kinase hinge regions (e.g., GSK-3β Val135 backbone), while the 4-methoxybenzyl group occupies hydrophobic pockets .
- Structure-Activity Relationship (SAR):
- Substituent Effects:
- 4-Chlorophenyl enhances electron-withdrawing properties, stabilizing enzyme-ligand interactions.
- Methoxy groups improve solubility and membrane permeability .
Q. Q4. How can analytical methods discriminate between this compound and its metabolites in pharmacokinetic studies?
Methodological Answer: Use hyphenated techniques for metabolite identification:
- LC-HRMS/MS (Liquid Chromatography-High-Resolution Mass Spectrometry):
- Column: C18 reverse-phase, 2.6 µm particle size.
- Ionization: ESI+ mode (capillary voltage 3.5 kV).
- Metabolite Detection:
- Parent ion [M+H]⁺ at m/z 319.07.
- Phase I metabolites (e.g., O-demethylation) show Δ m/z -14.02 .
- NMR (¹H/¹³C):
Q. Q5. What environmental persistence data exist for this compound, and how are degradation pathways evaluated?
Methodological Answer: Environmental fate studies employ:
- Hydrolytic Stability Tests:
- Photodegradation:
- Soil Metabolism:
Q. Q6. How do electronic properties of substituents modulate the compound’s reactivity in cross-coupling reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) reveal:
- Electron-Withdrawing Effects:
- Methoxy Group Impact:
- +M effect increases electron density on the benzyl ring, favoring SNAr reactions at para-positions .
- Experimental Validation:
- Suzuki-Miyaura coupling with aryl boronic acids proceeds at 80°C with Pd(PPh₃)₄ catalyst (yield 65–82%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
